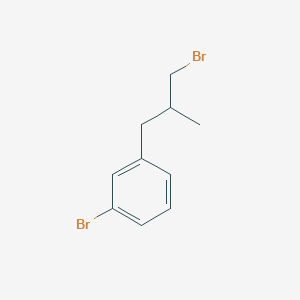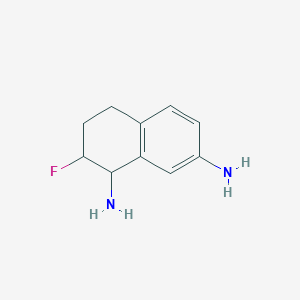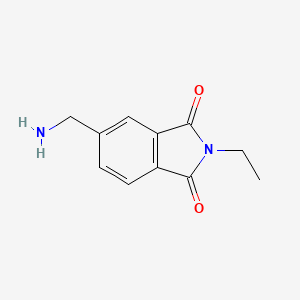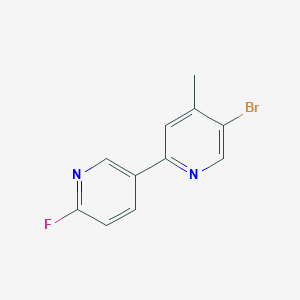
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 3-(3-bromo-2-methyl-propyl) group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene typically involves the bromination of 3-(2-methyl-propyl)-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Alkylation: The benzene ring is first alkylated with 3-bromo-2-methyl-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination: The alkylated product is then subjected to bromination using bromine or NBS to introduce the bromo substituents at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving the interaction of brominated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene involves its interaction with molecular targets through its bromo substituents These interactions can lead to various chemical transformations, depending on the nature of the target and the reaction conditions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but with a chloro group instead of a bromo group.
3-Bromo-2-methylpropene: Contains a bromo group on a propene chain instead of a benzene ring.
®-(-)-3-Bromo-2-methyl-1-propanol: Contains a hydroxyl group in addition to the bromo group.
Uniqueness
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is unique due to the presence of two bromo groups on both the benzene ring and the propyl chain. This dual substitution pattern provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C10H12Br2 |
|---|---|
Molekulargewicht |
292.01 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI-Schlüssel |
ZHPHOZVKUMSFHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)

![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)





![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
